2-(3-Cyclopropylureido)benzoic acid
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Overview
Description
2-(3-Cyclopropylureido)benzoic acid is an organic compound with the molecular formula C11H12N2O3 This compound is characterized by the presence of a benzoic acid moiety linked to a cyclopropylureido group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Cyclopropylureido)benzoic acid typically involves the reaction of 3-cyclopropylurea with a benzoic acid derivative. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the urea bond under mild conditions. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Cyclopropylureido)benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form benzoate derivatives.
Reduction: The urea group can be reduced to form amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH) in anhydrous ether.
Substitution: Bromine (Br) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl).
Major Products:
Oxidation: Benzoate derivatives.
Reduction: Amine derivatives.
Substitution: Brominated benzoic acid derivatives.
Scientific Research Applications
2-(3-Cyclopropylureido)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its urea moiety.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(3-Cyclopropylureido)benzoic acid involves its interaction with specific molecular targets. The urea group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. This interaction can disrupt normal biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
2-(3-Phenylureido)benzoic acid: Similar structure but with a phenyl group instead of a cyclopropyl group.
2-(3-Methylureido)benzoic acid: Similar structure but with a methyl group instead of a cyclopropyl group.
Uniqueness: 2-(3-Cyclopropylureido)benzoic acid is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a compound of interest in various research fields.
Properties
IUPAC Name |
2-(cyclopropylcarbamoylamino)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c14-10(15)8-3-1-2-4-9(8)13-11(16)12-7-5-6-7/h1-4,7H,5-6H2,(H,14,15)(H2,12,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYKRKNFHJXAWHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)NC2=CC=CC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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